molecular formula C20H19ClN2O4 B5185612 methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate

methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate

Cat. No. B5185612
M. Wt: 386.8 g/mol
InChI Key: XOBNHCDKSAPCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate, also known as MCB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has been studied for its potential to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in cancer cell growth and survival. In inflammation research, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in protecting neurons from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate are still being studied. In cancer research, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In neurodegenerative disease research, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has several advantages for lab experiments, including its easy synthesis and low toxicity. However, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate also has limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate research, including the development of methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate analogs with improved solubility and potency, the exploration of methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate's potential therapeutic applications in other diseases, and the investigation of methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate's mechanism of action in more detail. Additionally, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate's potential as a therapeutic agent in combination with other drugs should be explored. Overall, methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has shown promising results in scientific research and has the potential to be developed into a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate involves the reaction of 3-chlorobenzylamine with 2-aminobenzoic acid, followed by the reaction of the resulting product with methyl 4-bromobutanoate. The final product is obtained by the removal of the protecting group using sodium hydroxide. The synthesis of methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate has been reported in several scientific publications, including the Journal of Organic Chemistry and Tetrahedron Letters.

properties

IUPAC Name

methyl 4-[[2-[(3-chlorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-26-19(24)6-3-9-22-20(25)14-7-8-16-17(12-14)27-18(23-16)11-13-4-2-5-15(21)10-13/h2,4-5,7-8,10,12H,3,6,9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBNHCDKSAPCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.